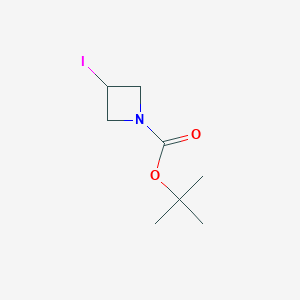
Diazo-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazo-4 is a chemical compound that is widely used in scientific research due to its unique properties. It is a diazo compound that contains an azo group, which makes it highly reactive and versatile. This compound is used in a variety of applications, including organic synthesis, material science, and biochemistry.
作用機序
The mechanism of action of Diazo-4 is based on its ability to form diazo groups, which are highly reactive and can undergo a variety of reactions. In organic synthesis, this compound reacts with nucleophiles to transfer the diazo group to the nucleophile. In material science, this compound is used as a photoresist, where it undergoes a photochemical reaction to form a pattern on the surface. In biochemistry, this compound reacts with amino and sulfhydryl groups in proteins to label them for detection and analysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on its application. In organic synthesis, this compound can be toxic and should be handled with care. In material science, this compound is used as a photoresist and does not have any significant biochemical or physiological effects. In biochemistry, this compound can react with amino and sulfhydryl groups in proteins, which can affect their function and activity.
実験室実験の利点と制限
The advantages of using Diazo-4 in lab experiments include its versatility and reactivity. This compound can be used in a variety of applications, and its reactivity makes it a useful tool in organic synthesis, material science, and biochemistry. The limitations of using this compound in lab experiments include its toxicity and the need for careful handling. This compound is a hazardous compound that requires careful temperature control and handling to avoid accidents.
将来の方向性
There are several future directions for research on Diazo-4. One area of research is the development of new methods for synthesizing this compound that are safer and more efficient. Another area of research is the development of new applications for this compound in the fields of organic synthesis, material science, and biochemistry. Additionally, research could be focused on understanding the mechanism of action of this compound and its interactions with biological molecules. Finally, research could be focused on developing new derivatives of this compound that have improved properties for specific applications.
Conclusion
This compound is a versatile and reactive compound that has a variety of scientific research applications. Its unique properties make it a useful tool in organic synthesis, material science, and biochemistry. Future research on this compound could lead to the development of new methods for synthesizing and using this compound, as well as a better understanding of its mechanism of action and interactions with biological molecules.
合成法
The synthesis of Diazo-4 involves the reaction of 4-nitroaniline with sodium nitrite and hydrochloric acid. The reaction produces a diazonium salt, which is then reacted with sodium azide to form this compound. The reaction is highly exothermic and requires careful temperature control and handling.
科学的研究の応用
Diazo-4 is widely used in scientific research due to its unique properties. It is a versatile compound that can be used in a variety of applications, including organic synthesis, material science, and biochemistry. In organic synthesis, this compound is used as a diazo transfer reagent to introduce diazo groups into organic molecules. In material science, this compound is used as a photoresist to pattern surfaces for microfabrication. In biochemistry, this compound is used as a labeling reagent to label proteins and nucleic acids for detection and analysis.
特性
CAS番号 |
123330-72-3 |
|---|---|
分子式 |
C26H24N6O12 |
分子量 |
612.5 g/mol |
IUPAC名 |
2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxymethyl)-4-(2-diazoacetyl)anilino]acetic acid |
InChI |
InChI=1S/C26H24N6O12/c27-29-9-19(33)15-1-3-17(31(11-23(35)36)12-24(37)38)21(7-15)43-5-6-44-22-8-16(20(34)10-30-28)2-4-18(22)32(13-25(39)40)14-26(41)42/h1-4,7-10H,5-6,11-14H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChIキー |
ZOOJLKYZACLIPO-QJUDHZBZSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C(=C/[N+]#N)/[O-])OCCOC2=C(C=CC(=C2)/C(=C/[N+]#N)/[O-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
正規SMILES |
C1=CC(=C(C=C1C(=O)C=[N+]=[N-])OCCOC2=C(C=CC(=C2)C(=O)C=[N+]=[N-])N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
同義語 |
diazo-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



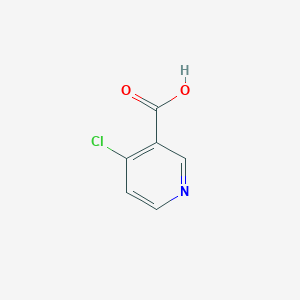
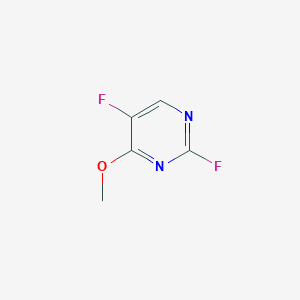
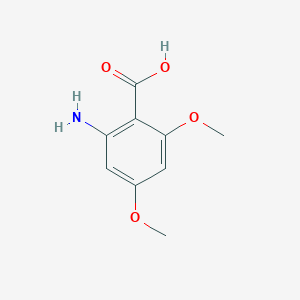



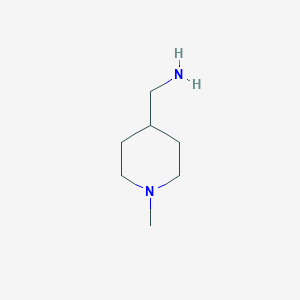
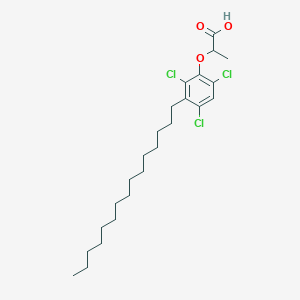
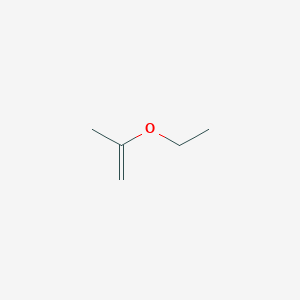
![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
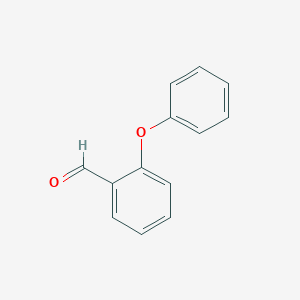
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
![[4-[2-(Methylamino)propyl]phenyl] hydrogen sulfate](/img/structure/B49142.png)
